molecular formula C18H13BrO B8678452 (3-Bromophenyl)(3-methylazulen-1-yl)methanone CAS No. 655237-27-7

(3-Bromophenyl)(3-methylazulen-1-yl)methanone

Cat. No. B8678452
CAS RN: 655237-27-7
M. Wt: 325.2 g/mol
InChI Key: CLDMMEKPCGAICA-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(3-methylazulen-1-yl)methanone is a useful research compound. Its molecular formula is C18H13BrO and its molecular weight is 325.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Bromophenyl)(3-methylazulen-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromophenyl)(3-methylazulen-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

655237-27-7

Product Name

(3-Bromophenyl)(3-methylazulen-1-yl)methanone

Molecular Formula

C18H13BrO

Molecular Weight

325.2 g/mol

IUPAC Name

(3-bromophenyl)-(3-methylazulen-1-yl)methanone

InChI

InChI=1S/C18H13BrO/c1-12-10-17(16-9-4-2-3-8-15(12)16)18(20)13-6-5-7-14(19)11-13/h2-11H,1H3

InChI Key

CLDMMEKPCGAICA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C1=CC=CC=C2)C(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Aluminum chloride (1.87 g) was added to a solution of 1-methylazulene (2 g) in methylene chloride (20 ml) at 0° C. and the mixture was stirred for 15 minutes. Then, a solution of 3-bromobenzoyl chloride (1.86 ml) in methylene chloride (5 ml) was added dropwise to the reaction mixture at 0° C. and the mixture was stirred for one hour. The reaction mixture was added to 10% aqueous solution of hydrochloric acid under cooling with ice and was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. After filtration, the filtrate was concentrated. The residue was purified by silica gel column chromatography (n-hexane-ethyl acetate) to obtain (3-bromophenyl)(3-methylazulen-1-yl)methanone (1.2 g).
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